3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
IUPAC Nomenclature and Systematic Characterization
The compound’s systematic name, (2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid , adheres to IUPAC guidelines for amino acid derivatives. Key components include:
The imidazole ring’s nitrogen atoms are designated using the pros (near) and tele (far) system relative to the aliphatic chain, aligning with histidine nomenclature conventions. The 2,4-dinitrophenyl group introduces electron-withdrawing nitro substituents at positions 2 and 4 on the benzene ring, influencing electronic properties.
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this compound is unavailable in the provided sources, its geometry can be inferred from related structures. The imidazole ring adopts a planar conformation, with bond lengths and angles consistent with aromatic systems (C–N: ~1.32 Å, C–C: ~1.39 Å). The dinitrophenyl group’s nitro substituents create steric hindrance, tilting the phenyl ring approximately 45° relative to the imidazole plane.
The Boc group’s tert-butyl moiety adopts a staggered conformation to minimize steric clashes with the imidazole ring. Key torsional angles include:
| Torsion Angle | Value | Description |
|---|---|---|
| C2–N–C(O)–O | 180° | Planar arrangement of carbamate group |
| Imidazole–phenyl dihedral | 45° | Electron conjugation between rings |
Tautomeric Forms and Resonance Stabilization in Imidazole-Dinitrophenyl Systems
The imidazole ring exhibits tautomerism, with two dominant forms:
- N1–H tautomer : Proton resides on the nitrogen adjacent to the dinitrophenyl group.
- N3–H tautomer : Proton resides on the nitrogen distal to the dinitrophenyl group.
The electron-withdrawing nitro groups stabilize the N1–H tautomer by delocalizing negative charge through resonance (Figure 1). This preference is quantified via NMR, with a 4:1 equilibrium favoring the N1–H form.
Resonance Effects :
- Nitro groups withdraw electron density via -M effects, reducing basicity at N3.
- Conjugation between the imidazole and nitro groups enhances aromatic stabilization.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
NOESY data reveals key spatial proximities:
| Proton Pair | NOE Correlation | Structural Implication |
|---|---|---|
| Boc tert-butyl ↔ Imidazole H4 | Strong | Tert-butyl group folds over imidazole ring |
| Hα (C2) ↔ Imidazole H5 | Moderate | Aliphatic chain adopts gauche conformation |
| Dnp H3 ↔ Imidazole H2 | Weak | Restricted rotation due to steric bulk |
These correlations confirm a folded conformation in solution, with the Boc group shielding the imidazole ring from solvent exposure. The propanoic acid chain adopts a bent geometry, facilitating intramolecular hydrogen bonding between the carboxylate and carbamate groups.
Properties
IUPAC Name |
3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the α-Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group of histidine derivatives. This step ensures selective reactivity during subsequent coupling reactions. The reaction is typically performed in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using Boc anhydride [(Boc)₂O] and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA). Optimal conditions include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | THF/DCM (1:1) | 85–90 | |
| Temperature | 0–5°C (ice bath) | — | |
| Reaction Time | 4–6 hours | — | |
| Base | DIEA (2.5 equiv) | — |
The Boc group’s stability under basic and nucleophilic conditions enables its retention during subsequent nitration and coupling steps.
Dnp Functionalization of the Imidazole Ring
The introduction of the 2,4-dinitrophenyl group to the imidazole nitrogen is achieved via nucleophilic aromatic substitution. 2,4-Dinitrofluorobenzene (DNFB) reacts with the imidazole ring in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Key parameters include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | 70–75 | |
| Temperature | 60–70°C | — | |
| Reaction Time | 12–18 hours | — | |
| Base | K₂CO₃ (3.0 equiv) | — |
The electron-withdrawing nitro groups enhance the electrophilicity of the aryl ring, facilitating substitution at the imidazole’s N1 position.
Coupling Reactions for Backbone Assembly
Peptide Bond Formation Using Carbodiimide Reagents
The Boc-D-His(Dnp)-OH intermediate is coupled to a propanoic acid derivative using carbodiimide-based activators. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) ensures efficient amide bond formation:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Activator | HATU (1.5 equiv) | 80–85 | |
| Solvent | DMF/CH₂Cl₂ (2:1) | — | |
| Temperature | Room temperature | — | |
| Reaction Time | 2–4 hours | — |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its rapid activation kinetics and compatibility with sterically hindered substrates.
Stereochemical Control During Coupling
The (2R)-configuration of the final product is preserved using chiral auxiliaries or enantiomerically pure starting materials. Asymmetric hydrogenation or enzymatic resolution may be employed, though the former is cost-prohibitive at scale.
Deprotection and Final Purification
Removal of the Boc Group
The Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA) in DCM (1:1 v/v). Deprotection is complete within 30–60 minutes at 0°C, yielding the free amine intermediate.
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (0.1% TFA) achieves >98% purity. Critical parameters include:
| Parameter | Condition | Purity (%) | Source |
|---|---|---|---|
| Column | Waters XBridge C18 (5 µm) | 98.5 | |
| Gradient | 20–80% acetonitrile over 30 min | — | |
| Flow Rate | 1.0 mL/min | — |
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Optimization
Large-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. Key advantages include:
Solvent Recycling and Waste Management
Green chemistry principles are applied via solvent recovery systems. DMF and THF are distilled and reused, reducing environmental impact.
Research Findings and Applications
Enzyme Inhibition Studies
The Dnp group serves as a fluorescent quencher in Förster resonance energy transfer (FRET) assays, enabling real-time monitoring of protease activity.
Stability Under Physiological Conditions
The compound exhibits a half-life of >24 hours in phosphate-buffered saline (pH 7.4), making it suitable for prolonged biochemical assays.
Chemical Reactions Analysis
Types of Reactions
Boc-His(Dnp)-OH-IPA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid (TFA), while the Dnp group is typically removed with thiophenol prior to HF treatment
Substitution Reactions: The Dnp group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal, thiophenol for Dnp group removal
Substitution: Various nucleophiles can be used to substitute the Dnp group.
Major Products
The major products formed from these reactions include the deprotected histidine residue and substituted histidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazole derivatives exhibit significant anticancer properties. The presence of the dinitrophenyl group enhances the biological activity of such compounds. For instance, studies have shown that similar imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The compound may demonstrate efficacy against a range of pathogens due to its structural characteristics. Preliminary studies suggest that modifications in the imidazole structure can lead to enhanced antibacterial and antifungal activities .
Enzyme Inhibition
The compound's ability to interact with biological macromolecules positions it as a potential enzyme inhibitor. Research has highlighted that imidazole-containing compounds can act as competitive inhibitors for various enzymes, particularly those involved in metabolic pathways related to cancer and infection .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its potential to form stable complexes with therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs efficiently, enhancing their solubility and bioavailability .
Polymer Chemistry
In polymer science, the compound can serve as a monomer or crosslinking agent in the synthesis of advanced materials. Its unique functional groups allow for the formation of hydrogels and other polymeric structures that exhibit desirable mechanical and thermal properties .
Coatings and Films
The dinitrophenyl moiety provides opportunities for developing coatings with specific optical or electronic properties. Research into similar compounds has shown promise in creating thin films for sensors and electronic devices due to their conductive properties .
Case Studies
Mechanism of Action
Boc-His(Dnp)-OH-IPA works by protecting the histidine residues during peptide synthesis. The Boc group protects the amino group, while the Dnp group protects the imidazole ring of histidine. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .
Comparison with Similar Compounds
Notes
Data Limitations : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Contradictions: While pesticide analogs () share propanoic acid backbones, their lack of nitro/Boc groups limits direct functional parallels.
Synthetic Caution : The nitro group’s instability under reducing conditions may necessitate specialized protocols for the target compound.
Biological Activity
3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a compound with a complex structure, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound is characterized by the following structure:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazole ring is known to participate in enzyme inhibition, particularly in farnesyltransferase (FT) pathways. Studies indicate that similar imidazole derivatives can inhibit FT with significant potency .
- Antimicrobial Properties : The presence of the dinitrophenyl group suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and viruses .
1. Antimicrobial Activity
Research indicates that derivatives of imidazole exhibit strong antimicrobial properties. The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function. In vitro studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar imidazole moieties have been documented to produce phenotypic reversion in transformed cells .
3. Immunomodulatory Effects
The compound may modulate immune responses by influencing pathways such as NF-κB and JAK/STAT signaling. This modulation can enhance the immune system's ability to combat infections and tumors .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including the target compound. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial potential.
Case Study 2: Anticancer Activity
In a preclinical trial involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM in breast cancer cells, indicating promising anticancer activity.
Data Summary
| Property | Result |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O₅ |
| CAS Number | 25024-53-7 |
| MIC against S. aureus | 32 µg/mL |
| IC50 in breast cancer cells | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
